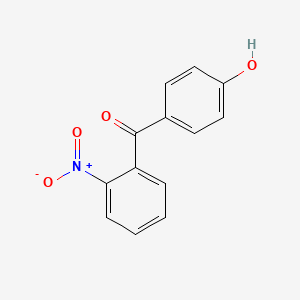
3-Chloro-4,4,4-trideuterio-3-(trideuteriomethyl)but-1-yne
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-4,4,4-trideuterio-3-(trideuteriomethyl)but-1-yne is a deuterated alkyne compound. Deuterium is a stable isotope of hydrogen, and its incorporation into organic molecules can significantly alter their physical and chemical properties. This compound is particularly interesting due to its unique structure, which includes a chlorine atom and multiple deuterium atoms.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4,4,4-trideuterio-3-(trideuteriomethyl)but-1-yne typically involves the deuteration of a precursor molecule. One common method is the deuteration of 3-chloro-3-(methyl-d3)-1-butyne-4,4,4-d3. This process can be achieved using deuterium gas (D2) in the presence of a suitable catalyst under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale deuteration processes, utilizing specialized equipment to handle deuterium gas safely. The reaction conditions must be carefully controlled to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
3-Chloro-4,4,4-trideuterio-3-(trideuteriomethyl)but-1-yne can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other substituents through nucleophilic substitution reactions.
Addition Reactions: The triple bond in the alkyne can participate in addition reactions with halogens, hydrogen, and other reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used.
Addition Reactions: Halogens (e.g., Br2, Cl2) and hydrogen gas (H2) in the presence of a catalyst (e.g., Pd/C) are common.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) are typically used.
Major Products Formed
Substitution: Products depend on the nucleophile used; for example, replacing chlorine with an alkyl group.
Addition: Formation of dihalides or hydrogenated products.
Oxidation and Reduction: Formation of alcohols, ketones, or alkanes.
科学的研究の応用
3-Chloro-4,4,4-trideuterio-3-(trideuteriomethyl)but-1-yne has several applications in scientific research:
Chemistry: Used as a labeled compound in reaction mechanism studies to trace the pathway of reactions.
Biology: Employed in metabolic studies to understand the behavior of deuterated compounds in biological systems.
Medicine: Investigated for its potential use in drug development, particularly in the design of deuterated drugs with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties due to deuterium incorporation.
作用機序
The mechanism of action of 3-Chloro-4,4,4-trideuterio-3-(trideuteriomethyl)but-1-yne involves its interaction with various molecular targets. The presence of deuterium can alter the bond strength and reaction kinetics, leading to different pathways compared to non-deuterated analogs. The compound can participate in various chemical reactions, influencing the overall reaction mechanism and outcomes.
類似化合物との比較
Similar Compounds
3-Chloro-3-(methyl-d3)-1-butyne-4,4,4-d3: A closely related compound with similar deuterium labeling.
3-Chloro-1-butyne: A non-deuterated analog with similar structural features but different physical and chemical properties.
Uniqueness
The uniqueness of 3-Chloro-4,4,4-trideuterio-3-(trideuteriomethyl)but-1-yne lies in its multiple deuterium atoms, which provide distinct advantages in research and industrial applications. The incorporation of deuterium can lead to enhanced stability, altered reaction kinetics, and improved properties in various applications.
特性
分子式 |
C5H7Cl |
|---|---|
分子量 |
108.60 g/mol |
IUPAC名 |
3-chloro-4,4,4-trideuterio-3-(trideuteriomethyl)but-1-yne |
InChI |
InChI=1S/C5H7Cl/c1-4-5(2,3)6/h1H,2-3H3/i2D3,3D3 |
InChIキー |
QSILYWCNPOLKPN-XERRXZQWSA-N |
異性体SMILES |
[2H]C([2H])([2H])C(C#C)(C([2H])([2H])[2H])Cl |
正規SMILES |
CC(C)(C#C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(8R,10R,13S,14S,17S)-17-hydroxy-10,13,17-trimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B13405957.png)
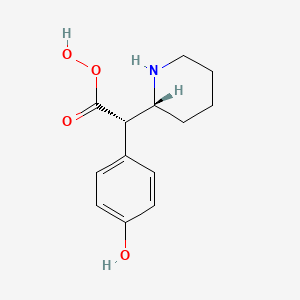
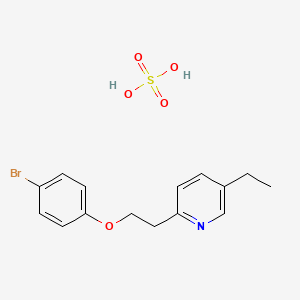
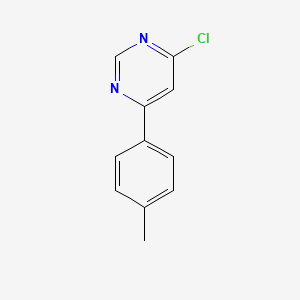
![(10-oxo-8-azatricyclo[5.3.1.03,8]undecan-5-yl) 3H-isoindole-1-carboxylate](/img/structure/B13405963.png)
![4-[4,6-Bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazin-2-yl]-N,N-diethylaniline](/img/structure/B13405969.png)
![Ethanone, 1-[4-(diethylamino)phenyl]-2-phenyl-](/img/structure/B13405976.png)
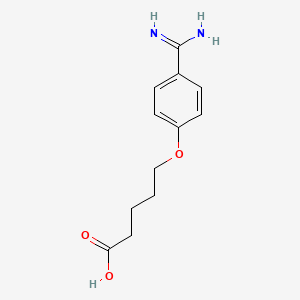

![8-methyl-4,5-dihydro-2H-furo[2,3-g]indazole-7-carboxylic acid](/img/structure/B13405999.png)
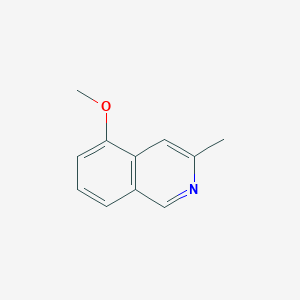
![(2-Fluoro-benzyl)-[4-(1H-pyrrolo[2,3-b]pyridin-4-yl)-benzyl]-amine](/img/structure/B13406009.png)

